

# Application Notes and Protocols: Williamson Ether Synthesis of Diethyl Ether using Iodoethane

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## Compound of Interest

Compound Name: Iodoethane

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## Introduction

The Williamson ether synthesis is a fundamental and versatile method in organic chemistry for the preparation of symmetrical and unsymmetrical ethers.[1][2][3][4] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as a nucleophile and attacks an alkyl halide, displacing the halide to form an ether.[5] This application note provides a detailed protocol for the synthesis of diethyl ether through the reaction of sodium ethoxide with **iodoethane**. The procedure is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Reaction Principle

The synthesis of diethyl ether via the Williamson method involves two primary steps. First, a strong base is used to deprotonate ethanol, forming the sodium ethoxide nucleophile. Subsequently, the ethoxide ion attacks the electrophilic carbon of **iodoethane** in an SN2 reaction, resulting in the formation of diethyl ether and sodium iodide as a byproduct. For optimal results, primary alkyl halides are preferred as they minimize the competing elimination reaction.[4]

## Data Presentation

### Reactant and Product Properties

Compound	Molar Mass ( g/mol )	Boiling Point (°C)	Density (g/mL)
Ethanol	46.07	78	0.789
Sodium Hydride (60% dispersion in mineral oil)	40.00	-	0.92
Iodoethane	155.97	72	1.95
Diethyl Ether	74.12	34.6	0.713

## Typical Reaction Parameters

Parameter	Value
Reaction Temperature	50-100 °C[1][2]
Reaction Time	1-8 hours[1][2]
Solvent	Anhydrous Tetrahydrofuran (THF)
Expected Yield	50-95%[1][2]

## Spectroscopic Data for Diethyl Ether

Spectroscopic Method	Characteristic Peaks
<sup>1</sup> H NMR (CDCl <sub>3</sub> )	δ 1.21 (t, 6H), 3.48 (q, 4H)
<sup>13</sup> C NMR (CDCl <sub>3</sub> )	δ 15.35, 65.97
IR (neat)	~1120 cm <sup>-1</sup> (C-O stretch)

## Experimental Protocol

Materials:

- Ethanol (anhydrous)
- Sodium hydride (NaH), 60% dispersion in mineral oil

- **Iodoethane**
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Saturated aqueous sodium chloride ( $\text{NaCl}$ ) solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Reflux condenser
- Addition funnel
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Apparatus for simple distillation

Procedure:

#### Step 1: Formation of Sodium Ethoxide

- Under an inert atmosphere (e.g., nitrogen or argon), add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil) to a dry round-bottom flask containing anhydrous THF.
- Cool the flask in an ice bath.
- Slowly add 1.0 equivalent of anhydrous ethanol dropwise to the stirred suspension of sodium hydride in THF.
- After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

- Stir the mixture until the evolution of hydrogen gas ceases, indicating the complete formation of sodium ethoxide.

#### Step 2: Williamson Ether Synthesis

- Cool the freshly prepared sodium ethoxide solution to 0 °C in an ice bath.
- Add 1.05 equivalents of **iodoethane** dropwise to the reaction mixture using an addition funnel over a period of 30 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the reaction mixture to reflux (approximately 65-70 °C) for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

#### Step 3: Work-up and Purification

- After the reaction is complete, cool the mixture to room temperature.
- Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride to neutralize any unreacted sodium hydride and sodium ethoxide.
- Transfer the mixture to a separatory funnel and add water.
- Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.
- Combine the organic extracts and wash them with a saturated aqueous solution of sodium chloride (brine).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter to remove the drying agent.
- The crude diethyl ether can be purified by simple distillation, collecting the fraction boiling at approximately 34-35 °C.

## Visualizations



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Caption: Experimental workflow for the Williamson ether synthesis of diethyl ether.

Caption: Reaction mechanism of the Williamson ether synthesis.

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